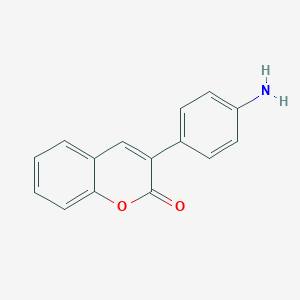

3-(4-Amino-phenyl)-chromen-2-one

Overview

Description

3-(4-Amino-phenyl)-chromen-2-one is a synthetic compound with a wide range of scientific applications. It is a white crystalline solid that is soluble in water and is often used in laboratory experiments. 3-(4-Amino-phenyl)-chromen-2-one is an important building block in the synthesis of many other compounds. It has also been studied as a potential therapeutic agent with a variety of biological activities.

Scientific Research Applications

Synthesis and Chemical Properties

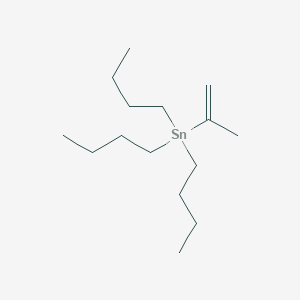

3-(4-Amino-phenyl)-chromen-2-one, a compound with significant pharmacological importance, is a core structure in secondary metabolites. Due to the limited quantities produced by natural sources, synthetic procedures for compounds like 6H-benzo[c]chromen-6-ones, which share a structural resemblance with 3-(4-Amino-phenyl)-chromen-2-one, are vital. Literature describes various synthetic protocols, including Suzuki coupling reactions and reactions involving Michael acceptors with dicarbonyl compounds, to synthesize these chromenones efficiently and simply (Mazimba, 2016).

Biological and Antioxidant Activities

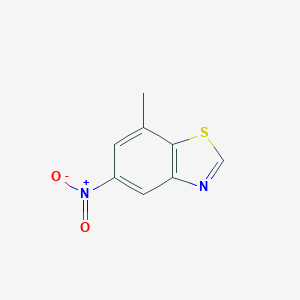

Coumarins, including structures like 2H-chromen-2-one, demonstrate broad biological properties such as anticoagulant, anti-neurodegenerative, and antioxidant activities. The chemical attributes of the 2H-chromen-2-one core enable it to establish various interactions and exhibit characteristic fluorescence. This allows coumarins to act as good antioxidants by acting as free radical scavengers. Some coumarins may also prevent the formation of free radicals by chelating metal ions (Torres et al., 2014).

Therapeutic Applications

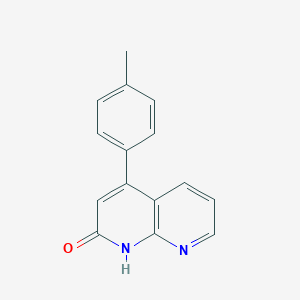

Isoflavones, compounds with a chemical structure based on the 3-phenyl chromen-4-one backbone, exhibit a range of therapeutic activities including antioxidant, anti-inflammatory, and cardio preventive effects. The structural similarity of isoflavones with 17-β estradiol, the primary female sex hormone, underlines their potential in various inflammation-based diseases. This highlights the therapeutic potential of compounds with the chromen-4-one structure in dietary sources for their anti-inflammatory properties (Danciu et al., 2018).

Mechanism of Action

Target of Action

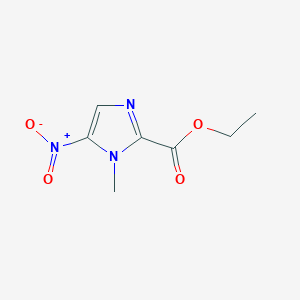

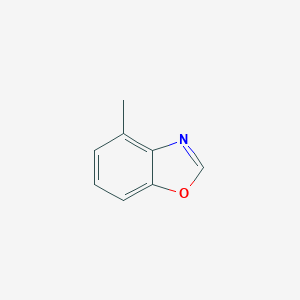

Similar compounds such as benzimidazoles have been found to target enzymes like nicotinate-nucleotide–dimethylbenzimidazole phosphoribosyltransferase

Mode of Action

Related compounds have been found to exhibit membrane perturbing and intracellular modes of action due to binding with dna . This suggests that 3-(4-Amino-phenyl)-chromen-2-one may interact with its targets in a similar manner, leading to changes in cellular function.

Biochemical Pathways

Related compounds have been found to affect various pathways, including those involved in the synthesis of phenols

Pharmacokinetics

Similar compounds have been found to have varying bioavailability depending on the route of administration

Result of Action

Related compounds have been found to have potent antibacterial activity against both gram-positive and gram-negative strains . This suggests that 3-(4-Amino-phenyl)-chromen-2-one may have similar effects.

Action Environment

It is known that factors such as ph, temperature, and the presence of other compounds can influence the action of similar compounds

properties

IUPAC Name |

3-(4-aminophenyl)chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO2/c16-12-7-5-10(6-8-12)13-9-11-3-1-2-4-14(11)18-15(13)17/h1-9H,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYIBWAQRUZXFGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CC=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90309791 | |

| Record name | 3-(4-Amino-phenyl)-chromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90309791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

17.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47203287 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

3-(4-Amino-phenyl)-chromen-2-one | |

CAS RN |

1218-54-8 | |

| Record name | 1218-54-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=215992 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(4-Amino-phenyl)-chromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90309791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.